(4-(1-Methylpiperidin-4-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Methylpiperidin-4-yl)phenyl)methanol is a chemical compound that features a piperidine ring substituted with a phenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpiperidin-4-yl)phenyl)methanol typically involves the reaction of 4-(1-Methylpiperidin-4-yl)phenyl) with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the piperidine nitrogen attacks the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methylpiperidin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: (4-(1-Methylpiperidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(1-Methylpiperidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(1-Methylpiperidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-(1-Methylpiperidin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-yl)methanol: Similar structure but lacks the phenyl group.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Contains an ether linkage instead of a direct bond between the piperidine and phenyl groups.
(1-Methyl-4-piperidinyl)(diphenyl)methanol: Contains two phenyl groups attached to the piperidine ring.
Uniqueness
(4-(1-Methylpiperidin-4-yl)phenyl)methanol is unique due to the presence of both a piperidine ring and a phenyl group, which can confer specific binding properties and biological activities. This combination of structural features makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[4-(1-methylpiperidin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H19NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
InChI Key |
ORYRAFHPTSQHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.